1,8-Octanedithiol diacetate
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Overview
Description
1,8-Octanedithiol diacetate is an organic compound with the molecular formula C12H22O2S2 . It is a derivative of 1,8-octanedithiol, where both thiol groups are acetylated. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Octanedithiol diacetate can be synthesized through the acetylation of 1,8-octanedithiol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the diacetate product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanedithiol diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate groups can be hydrolyzed back to thiol groups under acidic or basic conditions.
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1,8-Octanedithiol.
Oxidation: 1,8-Octanedithiol disulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Octanedithiol diacetate has several applications in scientific research:
Materials Science: Used in the formation of self-assembled monolayers on metal surfaces, which are important for the development of sensors and electronic devices.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,8-octanedithiol diacetate involves its ability to form strong bonds with metal surfaces through its thiol groups. This property is exploited in the formation of self-assembled monolayers, which enhance the electronic properties of the underlying metal. The acetyl groups can be selectively removed to expose the thiol groups, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
1,8-Octanedithiol: The parent compound with free thiol groups.
1,6-Hexanedithiol: A shorter-chain analog with similar properties.
1,11-Undecanedithiol: A longer-chain analog with similar properties.
Uniqueness
1,8-Octanedithiol diacetate is unique due to its acetylated thiol groups, which provide additional stability and allow for selective deprotection. This makes it a versatile compound for various applications, particularly in materials science and organic synthesis.
Properties
IUPAC Name |
S-(8-acetylsulfanyloctyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2S2/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYCBKJPCEYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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